molecular formula C23H23N3O7 B10984443 methyl N-[(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]-beta-alaninate

methyl N-[(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]-beta-alaninate

Cat. No.: B10984443
M. Wt: 453.4 g/mol
InChI Key: ZPTDCODQNSFGEY-UHFFFAOYSA-N
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Description

Methyl N-[(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]-beta-alaninate is a complex organic compound with a unique structure that combines elements of isoindoloquinazoline and beta-alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]-beta-alaninate typically involves multiple steps:

    Formation of the Isoindoloquinazoline Core: This step often starts with the condensation of an appropriate phthalic anhydride derivative with an amine to form the isoindoloquinazoline core.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Acetylation: The acetyl group is introduced through acetylation reactions, often using acetic anhydride or acetyl chloride.

    Coupling with Beta-Alanine: The final step involves coupling the acetylated isoindoloquinazoline with beta-alanine, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, replacing them with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like thiols or amines under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, methyl N-[(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]-beta-alaninate could be explored for its potential therapeutic properties. Its ability to interact with biological molecules might make it useful in the development of new pharmaceuticals.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Acting as an agonist or antagonist at receptor sites.

    Modulating Pathways: Influencing biochemical pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Isoindoloquinazolines: Compounds with similar core structures but different substituents.

    Beta-Alanine Derivatives: Compounds where beta-alanine is coupled with different acyl groups.

Uniqueness

Methyl N-[(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]-beta-alaninate is unique due to its specific combination of functional groups and structural features. This uniqueness can lead to distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

Methyl N-[(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]-beta-alaninate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a quinazoline moiety, which is known for various biological activities. The structural formula can be represented as follows:

  • Chemical Formula : C₁₈H₁₈N₂O₄
  • Molecular Weight : 342.35 g/mol

The presence of methoxy and dioxo groups may contribute to its reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related compound was found to selectively inhibit PI3Kα pathways, which are crucial in cancer cell proliferation and survival. The compound demonstrated an IC50 of 1.8 nM against PI3Kα and showed substantial tumor suppression in xenograft models .

Table 1: Biological Activity of Related Compounds

CompoundTargetIC50 (nM)Tumor Suppression (%)
Compound 10PI3Kα1.890.7 (40 mpk)
Methyl CompoundPI3Kβ271.0Not specified

Bronchodilator Activity

Additionally, certain derivatives of quinazoline compounds have been reported to exhibit bronchodilator effects without central nervous system side effects. These compounds showed pronounced activity in guinea pig models, suggesting potential therapeutic applications in respiratory diseases .

The mechanisms underlying the biological activities of these compounds often involve the modulation of key signaling pathways:

  • PI3K/Akt Pathway : Inhibition of this pathway leads to reduced cell proliferation and increased apoptosis in cancer cells.
  • Bronchodilation : The compounds may act on beta-adrenergic receptors or other pathways involved in airway relaxation.

Study on Tumor Suppression

In a controlled study involving xenograft models, the methyl derivative demonstrated a dose-dependent inhibition of tumor growth. At doses of 15, 30, and 40 mg/kg, tumor growth was suppressed by 62.5%, 86.0%, and 90.7%, respectively. This study highlighted the compound's potential as a preclinical candidate for cancer therapy .

Evaluation of Bronchodilator Effects

A pharmacological evaluation was conducted using guinea pigs subjected to histamine aerosol tests. The results indicated that specific derivatives were five to ten times more effective than theophylline as bronchodilators while avoiding adverse cardiovascular effects .

Properties

Molecular Formula

C23H23N3O7

Molecular Weight

453.4 g/mol

IUPAC Name

methyl 3-[[2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)acetyl]amino]propanoate

InChI

InChI=1S/C23H23N3O7/c1-31-16-9-8-14-19(20(16)33-3)23(30)26-15-7-5-4-6-13(15)22(29)25(21(14)26)12-17(27)24-11-10-18(28)32-2/h4-9,21H,10-12H2,1-3H3,(H,24,27)

InChI Key

ZPTDCODQNSFGEY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NCCC(=O)OC)OC

Origin of Product

United States

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